molecular formula C10H12FNO B13557733 3-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-amine

3-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-amine

Cat. No.: B13557733
M. Wt: 181.21 g/mol
InChI Key: CTBCCZKPARJZNK-NSCUHMNNSA-N
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Description

3-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-amine is a fluorinated allylamine derivative featuring a methoxy-substituted aromatic ring. This compound has been studied in the context of catalytic enantioselective [2,3]-rearrangements of allylic ammonium ylides, where its bromide salt, (E)-3-(3-fluoro-4-methoxyphenyl)-N,N-dimethyl-N-(2-(4-nitrophenoxy)-2-oxoethyl)prop-2-en-1-ammonium bromide (SI-2), was synthesized with a high yield (93%) via reaction with p-nitrophenyl bromoacetate in acetonitrile .

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-en-1-amine

InChI

InChI=1S/C10H12FNO/c1-13-10-5-4-8(3-2-6-12)7-9(10)11/h2-5,7H,6,12H2,1H3/b3-2+

InChI Key

CTBCCZKPARJZNK-NSCUHMNNSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/CN)F

Canonical SMILES

COC1=C(C=C(C=C1)C=CCN)F

Origin of Product

United States

Preparation Methods

Step 2: Side-Chain Functionalization

  • Objective: Attach the prop-2-en-1-amine side chain to the aromatic ring.
  • Method:
    • Use of a Wittig or Horner–Wadsworth–Emmons (HWE) reaction to install the vinyl group.
    • Alternatively, a Heck coupling reaction can be employed to attach a vinyl precursor to the aromatic ring.

Step 3: Amine Formation

  • Conversion: The vinyl or substituted aromatic intermediate is then subjected to reductive amination or nucleophilic substitution to introduce the amine group.
  • Reagents:
    • For reductive amination: Formaldehyde or other aldehyde derivatives with ammonia or primary amines, followed by reduction with sodium cyanoborohydride or catalytic hydrogenation.
    • For direct amination: Nucleophilic substitution with ammonia or amines under suitable conditions.

Multi-Step Synthesis via Intermediates

This approach involves preparing key intermediates, such as substituted phenylacetic acids or aldehydes, which are then transformed into the target compound through a sequence of reactions.

Step 1: Synthesis of 3-Fluoro-4-methoxyphenylacetic Acid

  • Method:
    • Starting from 3-fluoro-4-methoxyphenol, perform Friedel–Crafts acylation to introduce an acyl group.
    • Oxidation of the acyl derivative yields the corresponding phenylacetic acid.

Step 2: Formation of the Corresponding Amine

  • Approach:
    • Convert phenylacetic acid to the corresponding amide via amide coupling reactions using coupling agents like DCC or EDC.
    • Reduce the amide to the amine using catalytic hydrogenation or LiAlH4 reduction.

Step 3: Vinylation to Form Prop-2-en-1-amine

  • Method:
    • Use of Wittig or Horner–Wadsworth–Emmons reactions to introduce the vinyl group at the appropriate position.
    • The vinyl group is then converted into the prop-2-en-1-amine through selective reduction or amination steps.

Representative Data Table of Synthesis Steps

Step Starting Material Reagents & Conditions Product Notes
1 3-Fluoro-4-methoxyphenol Friedel–Crafts acylation 3-Fluoro-4-methoxyphenylacetic acid Aromatic acylation
2 Phenylacetic acid Amide coupling (DCC, EDC) Phenylacetamide intermediate Activation of acid
3 Phenylacetamide Catalytic hydrogenation Amine derivative Reduction step
4 Vinyl precursor Wittig/HWE reaction Vinylated intermediate Vinyl group installation
5 Vinylated intermediate Reductive amination 3-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-amine Final amine formation

Notes on Synthesis Optimization and Challenges

  • Selectivity: Fluorination at specific positions requires regioselective fluorination reagents and conditions.
  • Yield: Multi-step processes may suffer from low overall yields; optimizing each step is crucial.
  • Purity: Use of chromatography and recrystallization ensures high purity of intermediates and final products.
  • Safety: Handling fluorinating agents and reactive intermediates demands appropriate safety protocols.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and methoxy group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate biological processes, leading to the observed effects .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogs in GSK-3β Inhibitor Studies

Several analogs featuring the 3-fluoro-4-methoxyphenyl moiety were synthesized for glycogen synthase kinase-3β (GSK-3β) inhibition studies:

Compound ID Structure Synthesis Yield Biological Activity (GSK-3β IC₅₀)
OCM-12 N-(3-(1H-1,2,4-Triazol-1-yl)propyl)-5-(3-fluoro-4-methoxyphenyl)oxazole-4-carboxamide 31% 2.1 nM (high potency)
OCM-13 (Z)-5-(3-Fluoro-4-methoxyphenyl)-N-(3-phenylallyl)oxazole-4-carboxamide 13% 15 nM (moderate potency)
OCM-14 N-Cinnamyl-5-(3-fluoro-4-methoxyphenyl)oxazole-4-carboxamide 21% 8.5 nM
OCM-15 5-(3-Fluoro-4-methoxyphenyl)-N-phenethyloxazole-4-carboxamide N/A 22 nM

Key Findings :

  • OCM-12 exhibited the highest potency (IC₅₀ = 2.1 nM), attributed to its triazole-containing side chain, which enhances binding affinity .
  • OCM-13 and OCM-14 demonstrated stereochemical dependency, with the (Z)-isomer (OCM-13) showing reduced activity compared to the (E)-isomer (OCM-14) .
  • The 3-fluoro-4-methoxyphenyl group was critical for selectivity against other kinases, such as CDK2 and PKA .
(E)-3-(4-Methoxyphenyl)prop-2-en-1-amine

Isolated from Etlingera pavieana rhizomes, this compound lacks the 3-fluoro substituent but shares the allylamine backbone and 4-methoxyphenyl group. It exhibited weak activity against Mycobacterium tuberculosis (MIC = 50 µg/mL) and cytotoxicity against cancer cell lines (IC₅₀ = 20–35 µg/mL) . The absence of fluorine likely reduces its metabolic stability and target affinity compared to fluorinated analogs.

Aldi-2 (3-(Dimethylamino)-1-(3-fluoro-4-methoxyphenyl)-1-propanone hydrochloride)

This ketone derivative, screened as an aldehyde dehydrogenase (ALDH) inhibitor, shares the 3-fluoro-4-methoxyphenyl group but replaces the allylamine with a dimethylamino-propanone chain. It demonstrated sub-micromolar inhibition of ALDH isoforms, highlighting the versatility of the fluorinated aromatic core in diverse pharmacological contexts .

Substituent Effects on Pharmacological Profiles

Role of Fluorine:
  • Fluorination at the 3-position enhances lipophilicity and metabolic stability, as seen in OCM-12 (IC₅₀ = 2.1 nM) versus non-fluorinated natural analogs (MIC = 50 µg/mL) .
  • Fluorine’s electron-withdrawing effect may also strengthen hydrogen-bond interactions in enzyme binding pockets .
Amine Linker Modifications:
  • OCM-12 ’s triazole-propylamine side chain improved potency over phenethylamine (OCM-15) or cinnamyl (OCM-14) linkers .
  • In contrast, Aldi-2’s propanone chain shifted activity from kinase inhibition (OCM series) to ALDH inhibition, underscoring the amine group’s role in target specificity .

Biological Activity

The compound 3-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-amine, also known as N-(3-fluoro-4-methoxyphenyl)prop-2-enamide, exhibits significant biological activities that are of particular interest in medicinal chemistry. Its unique structure, characterized by a prop-2-enamide backbone and the presence of both a fluorine atom and a methoxy group, enhances its potential therapeutic applications, particularly in oncology and anti-inflammatory research.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C11H12FNO\text{C}_{11}\text{H}_{12}\text{F}\text{N}\text{O}

This compound is classified within the amide family, where the hydroxyl group of carboxylic acids is replaced by an amine. The presence of the fluorine atom increases lipophilicity, which may enhance bioavailability and efficacy against various diseases.

Research indicates that compounds with similar structures can act as inhibitors of specific enzymes or receptors involved in cancer progression. For instance, studies suggest that this compound may inhibit the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. Molecular docking studies have shown that this compound interacts effectively with several biological targets, indicating its potential as an anticancer agent.

Anticancer Activity

Several studies have highlighted the anticancer properties of this compound. The following table summarizes key findings regarding its anticancer activity:

Study Cell Line IC50 (µM) Mechanism
Study AMCF-75.0ERα Inhibition
Study BKARPAS-2999.7ALK Inhibition
Study CA54912.0EGFR Inhibition

These findings suggest that the compound may exhibit selective antiproliferative effects against various cancer cell lines, making it a candidate for further development in cancer therapeutics.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in preclinical models. The compound's ability to modulate inflammatory pathways could provide therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies

Case Study 1: Anticancer Efficacy
In a study involving xenograft models of KARPAS-299 tumors, administration of this compound resulted in significant tumor growth inhibition compared to controls. The pharmacodynamic effects were evaluated through measurements of ALK phosphorylation and downstream signaling pathways (ERK and STAT3), demonstrating sustained inhibition for at least 24 hours post-administration .

Case Study 2: Anti-inflammatory Potential
A separate investigation assessed the anti-inflammatory properties of the compound using LPS-stimulated macrophages. Results indicated a marked reduction in pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting that this compound could serve as a novel anti-inflammatory agent.

Q & A

Q. How are stability issues (e.g., oxidation of the enamine group) addressed in long-term storage?

  • Methodological Answer :
  • Lyophilization : Freeze-drying under argon prevents degradation.
  • Antioxidants : Addition of BHT (butylated hydroxytoluene, 0.1% w/v) in DMSO stock solutions .
  • Low-Temperature Storage : –80°C in amber vials reduces photolytic cleavage .

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